2,4-Dichloro-6-methylphenoxyacetic acid

Übersicht

Beschreibung

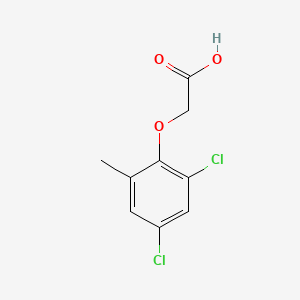

2,4-Dichloro-6-methylphenoxyacetic acid is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of (2,4-dichloro-6-methylphenoxy)acetic acid, also known as AKOS BC-3144, is a group of enzymes involved in the degradation of this compound . These enzymes are responsible for the initial cleavage of the ether bond in the compound .

Mode of Action

The compound interacts with its target enzymes, leading to the breakdown of the compound into simpler metabolites . The aerobic biodegradation generates 2,4-dichlorophenol (2,4-DCP) in the first instance, and then chlorates, CO2, and water .

Biochemical Pathways

The affected biochemical pathway is the degradation pathway of the compound. The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway . The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Result of Action

The result of the compound’s action is the degradation of the compound into simpler metabolites, which might be found in soil, surface water, groundwater, or wastewater . This degradation process is advantageous to avoid the pollution of the environment as well as to safeguard population health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-dichloro-6-methylphenoxy)acetic acid. For instance, the compound’s degradation can be influenced by factors such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . Persistent and recalcitrant herbicides could be a problem because their residues can be harmful for human health and environment .

Biologische Aktivität

2,4-Dichloro-6-methylphenoxyacetic acid (commonly referred to as 2,4-D) is a synthetic herbicide widely used in agriculture for controlling broadleaf weeds. Its biological activity extends beyond herbicidal properties, encompassing a range of toxicological effects, including potential antimicrobial and anti-inflammatory activities. This article delves into the biological activity of 2,4-D, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C9H8Cl2O3

- IUPAC Name : this compound

- CAS Number : 2008-39-1

2,4-D functions as a systemic herbicide that mimics the action of natural plant hormones (auxins). It promotes uncontrolled growth in susceptible plants, leading to their death. The compound's mechanism involves:

- Auxin-like Activity : Induces abnormal growth patterns in target plants.

- Cell Division and Elongation : Disrupts normal cellular processes leading to plant death.

Antimicrobial Properties

Research indicates that 2,4-D exhibits antimicrobial activity against various pathogens. Its effectiveness varies based on concentration and the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest potential applications in agricultural settings for controlling microbial infections in crops.

Anti-inflammatory Effects

Studies have shown that 2,4-D may possess anti-inflammatory properties. It has been observed to reduce inflammation markers in animal models.

- Case Study : A study involving rats demonstrated that administration of 2,4-D led to a significant decrease in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha after exposure to inflammatory stimuli.

Toxicological Profile

Despite its utility as a herbicide, 2,4-D is associated with significant toxicity in humans and animals. The toxicological effects include:

- Acute Toxicity : Cases of poisoning have been reported, particularly in agricultural settings. Symptoms include nausea, vomiting, and respiratory distress.

- Chronic Effects : Long-term exposure has been linked to renal impairment and potential carcinogenic effects.

Case Studies on Poisoning

-

Case Report from Ethiopia :

A young female farmer ingested 30 mL of 2,4-D in a suicide attempt. Initial treatment for organophosphate poisoning was ineffective; she later died despite intensive care. This case highlights the need for awareness regarding the toxic effects of herbicides like 2,4-D . -

Toxicology Studies :

A review of animal studies indicated that repeated oral exposure resulted in significant kidney damage and alterations in hematological parameters. The kidney was identified as the most sensitive organ affected by 2,4-D toxicity .

Comparative Toxicology Studies

A comparative study assessed the toxicity of phenoxyacetic acids including 2,4-D against other compounds like MCPA (4-chloro-2-methylphenoxyacetic acid). Results indicated that both compounds caused similar target organ toxicity primarily affecting the liver and kidneys .

Pharmacokinetics

Pharmacokinetic studies reveal significant interspecies variability in the metabolism and elimination of 2,4-D. Notably:

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKFMXJNIEDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041360 | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-87-4 | |

| Record name | Acetic acid, (2,4-dichloro-6-methylphenyoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13333-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.